molecular formula C6H11NO B11824037 3-Azetidineacetaldehyde, 1-methyl-

3-Azetidineacetaldehyde, 1-methyl-

Cat. No.: B11824037
M. Wt: 113.16 g/mol
InChI Key: NILDFBBUVMNTPT-UHFFFAOYSA-N
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Description

3-Azetidineacetaldehyde, 1-methyl- is a nitrogen-containing heterocyclic compound. Azetidines, in general, are four-membered ring structures that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions. The presence of the nitrogen atom in the ring imparts unique properties to these compounds, making them useful in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Azetidineacetaldehyde, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include Grignard reagents, organoboronates, and alkyl iodides. Conditions such as microwave irradiation and the use of catalysts like copper and nickel are often employed to facilitate these reactions .

Major Products: The major products formed from the reactions of azetidines include functionalized azetidines, azetidine-2-carboxylic acids, and various heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Azetidineacetaldehyde, 1-methyl- include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .

Uniqueness: The uniqueness of azetidines lies in their intermediate ring strain, which provides a balance between reactivity and stability. This makes them more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-(1-methylazetidin-3-yl)acetaldehyde

InChI

InChI=1S/C6H11NO/c1-7-4-6(5-7)2-3-8/h3,6H,2,4-5H2,1H3

InChI Key

NILDFBBUVMNTPT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)CC=O

Origin of Product

United States

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